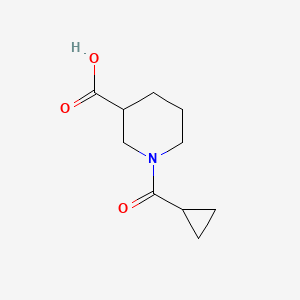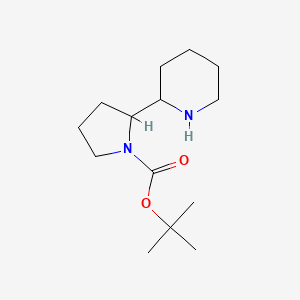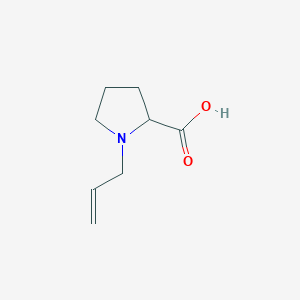
1-苄基-1,2,3,4-四氢喹喔啉
描述
1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the class of tetrahydroquinoxalines These compounds are characterized by a quinoxaline ring system that is partially saturated
科学研究应用
作用机制
Target of Action
The primary target of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating motor control and reward-driven behavior.
Mode of Action
1-Benzyl-1,2,3,4-tetrahydroquinoxaline interacts with these dopaminergic neurons, causing a significant decrease in the concentration of dopamine . It also affects the levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-xl, thereby inducing cell death via apoptosis .
Biochemical Pathways
1-Benzyl-1,2,3,4-tetrahydroquinoxaline affects the dopamine and serotonin metabolism in the brain . It inhibits the increase in the concentration of dopamine and all of its metabolites in dopaminergic structures . It also enhances dopamine catabolism through a monoamine oxidase-dependent oxidative pathway, leading to free radical production .
Pharmacokinetics
It is known that the compound can be administered intraperitoneally . The impact of its ADME properties on bioavailability remains to be investigated.
Result of Action
The action of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline results in a significant decrease in exploratory locomotor activity . Moreover, it reduces the content of the extraneuronal dopamine metabolite 3-MT by 70% .
Action Environment
Environmental factors and endogenously produced toxins, such as 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, are considered to be involved in the pathogenesis of Parkinson’s disease . Elevated endogenous levels of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline may pose a serious risk in patients undergoing L-DOPA therapy .
生化分析
Biochemical Properties
1-Benzyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. The interaction between 1-Benzyl-1,2,3,4-tetrahydroquinoxaline and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin .
Cellular Effects
The effects of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyl-1,2,3,4-tetrahydroquinoxaline can modulate the activity of dopamine receptors, leading to alterations in dopamine signaling pathways. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, 1-Benzyl-1,2,3,4-tetrahydroquinoxaline exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to MAO, resulting in the inhibition of the enzyme’s activity. This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain. Furthermore, 1-Benzyl-1,2,3,4-tetrahydroquinoxaline can interact with other biomolecules, such as dopamine receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline in laboratory settings have been studied extensively Over time, the stability and degradation of this compound can impact its efficacy and potencyIn vivo studies have demonstrated that repeated administration of the compound can lead to tolerance, reducing its effectiveness over time .
Dosage Effects in Animal Models
The effects of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, the compound can enhance dopamine signaling and improve motor function. At high doses, it can lead to toxic effects, such as neurotoxicity and impaired motor coordination. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
1-Benzyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways, particularly those related to monoamine metabolism. The compound interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the catabolism of neurotransmitters like dopamine and serotonin. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall neurotransmitter homeostasis .
Transport and Distribution
The transport and distribution of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues. Additionally, it can accumulate in specific brain regions, such as the striatum and substantia nigra, where it interacts with dopamine neurons .
Subcellular Localization
The subcellular localization of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in neurotransmitter metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, directing it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the reduction of quinoxaline derivatives. For instance, the reduction of 2-benzylquinoxaline using sodium borohydride in methanol yields 1-benzyl-1,2,3,4-tetrahydroquinoxaline . Another method involves the catalytic hydrogenation of quinoxaline derivatives using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of 1-benzyl-1,2,3,4-tetrahydroquinoxaline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides and nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.
相似化合物的比较
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroquinoxaline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Conclusion
1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for medical and biological research.
属性
IUPAC Name |
4-benzyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKGICRPUUWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585732 | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2602-45-1 | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)


![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)









